Tirandamycin A

Antibacterial Streptococcus agalactiae Structure-Activity Relationship

Researchers face rapid in vivo clearance of 3-acyltetramic acid antibiotics, with tirandamycin A exhibiting a 6.3-min half-life in silkworm models, limiting therapeutic efficacy. This compound serves as a precise solution: • Benchmark negative control for PK studies of next-generation RNAP inhibitors-quantify improved analog stability against this validated short-half-life reference. • Positive control for SAR pharmacophore dissection-essential dioxabicyclononane & diene moieties confirmed critical for target engagement. • Anti-VRE chemical probe (MIC 1.0-64 μg/mL) for mode-of-action and resistance mechanism studies. • Differential anti-amoebic activity (84.2% vs 64.8% growth inhibition across E. histolytica strains) enables controlled susceptibility research. Supplied with ≥98% purity and rigorous analytical QC for reproducible outcomes.

Molecular Formula C22H27NO7
Molecular Weight 417.5 g/mol
CAS No. 34429-70-4
Cat. No. B1505716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTirandamycin A
CAS34429-70-4
Synonymstirandamycin A
Molecular FormulaC22H27NO7
Molecular Weight417.5 g/mol
Structural Identifiers
SMILESCC1C2C(=O)C3C(O3)(C(O2)(OC1C(C)C=C(C)C=CC(=C4C(=O)CNC4=O)O)C)C
InChIInChI=1S/C22H27NO7/c1-10(6-7-13(24)15-14(25)9-23-20(15)27)8-11(2)17-12(3)18-16(26)19-21(4,30-19)22(5,28-17)29-18/h6-8,11-12,17-19,24H,9H2,1-5H3,(H,23,27)/b7-6+,10-8+,15-13+/t11-,12-,17-,18+,19+,21+,22+/m1/s1
InChIKeyURGUBECARCAPRI-UYWODMNRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tirandamycin A: Bacterial RNA Polymerase Inhibitor


Tirandamycin A (CAS 34429-70-4) is a naturally occurring antibiotic belonging to the 3-acyltetramic acid class of compounds, which includes closely related analogs like tirandamycin B and the structurally similar streptolydigin [1][2]. It is a secondary metabolite originally isolated from various Streptomyces species, including S. tirandis and S. flaveolus [3]. The compound functions as a selective inhibitor of bacterial RNA polymerase (RNAP), disrupting both the chain initiation and elongation phases of transcription without affecting mammalian polymerases [4]. With a molecular weight of 417.45 g/mol and the formula C22H27NO7, it is characterized by a unique bicyclic ketal system and a tetramic acid moiety [5].

Tirandamycin A: Irreplaceable by Analogs


Generic substitution among 3-acyltetramic acids is not feasible due to significant, quantifiable differences in antibacterial potency and spectrum. While tirandamycin A and its hydroxylated analog tirandamycin B share the same molecular target and mechanism of action [1], their antimicrobial activities diverge in specific assays. For instance, tirandamycin A demonstrates superior potency against Streptococcus agalactiae, with an MIC nearly 2-fold lower than that of tirandamycin B [2]. More critically, the entire class is differentiated from the simpler tetramic acid, tenuazonic acid, which lacks the essential dioxabicyclononane and diene structural features and exhibits essentially no antimicrobial activity [3]. Therefore, the choice of tirandamycin A over its analogs is not arbitrary but is driven by specific, data-validated performance metrics that are critical for reproducible research outcomes.

Tirandamycin A: Direct Comparison Data


Superior Potency Against S. agalactiae

In a direct head-to-head comparison, tirandamycin A exhibits approximately 2-fold higher potency against the pathogenic bacterium Streptococcus agalactiae than its close structural analog, tirandamycin B. This quantifiable difference underscores that even a minor structural modification, such as an additional hydroxyl group, can significantly impact antimicrobial efficacy [1].

Antibacterial Streptococcus agalactiae Structure-Activity Relationship

In Vivo PK Comparison in Silkworm Model

A 2025 study using a silkworm infection model provided direct comparative pharmacokinetic data for tirandamycins A and B. Tirandamycin A demonstrated a significantly shorter half-life in silkworm hemolymph (6.3 min) compared to tirandamycin B (16 min) [1]. This difference in in vivo stability has direct implications for their respective therapeutic windows and dosing regimens, with tirandamycin A showing a correspondingly higher ED50 value (150 μg/larva-g) compared to tirandamycin B (75 μg/larva-g) against Enterococcus faecalis [1].

Pharmacokinetics In Vivo Efficacy Vancomycin-Resistant Enterococci

RNA Polymerase Inhibition: Tenuazonic Acid Comparison

A class-level inference highlights the essential structural features for antibacterial activity within the tetramic acid family. Tirandamycin A and streptolydigin, which both possess a complex dioxabicyclononane moiety and a diene chromophore, are potent RNA polymerase inhibitors with significant antibacterial activity. In stark contrast, tenuazonic acid, a simpler tetramic acid lacking these structural elements, exhibits essentially no antimicrobial activity and no effect on bacterial RNA polymerase [1].

RNA Polymerase Inhibition Mechanism of Action Structure-Activity Relationship

Activity Against Vancomycin-Resistant Enterococci

A 2025 study evaluating the activity of several tirandamycins against Enterococci, including vancomycin-resistant strains, provides cross-study comparable data. Tirandamycin A exhibited selective anti-Enterococci activity with MIC values ranging from 1.0 to 64 μg/mL [1]. This is particularly relevant as it demonstrates activity against clinically challenging VRE strains, a feature that differentiates it from many common antibiotics.

Antibiotic Resistance Vancomycin-Resistant Enterococci VRE

Strain-Specific Anti-Amoebic Activity

In vitro studies reveal that tirandamycin A has differential activity against two strains of the pathogenic amoeba Entamoeba histolytica. At a concentration of 60 μM, tirandamycin A reduced the growth of the HM-1:IMSS strain by 84.2% but only reduced the growth of the Col strain by 64.8% [1]. This ~20% difference in growth inhibition between strains highlights a quantifiable, strain-specific activity profile that is crucial for selecting the appropriate tool for amoebiasis research.

Anti-amoebic Entamoeba histolytica Strain Selectivity

Tirandamycin A: Recommended Applications


In Vivo PK Study Model

The 2025 data from Yagi et al. demonstrates that tirandamycin A has a notably short half-life of 6.3 minutes in a silkworm infection model, directly correlating with reduced in vivo efficacy [1]. This makes tirandamycin A an excellent model compound or negative control for researchers investigating the pharmacokinetic (PK) barriers of the 3-acyltetramic acid class. It can be used to benchmark the improved PK profiles of newly synthesized analogs or to study the relationship between rapid clearance and therapeutic failure in vivo [1].

SAR Reference for RNAP Inhibition

As demonstrated by the comparison with tenuazonic acid, the complex dioxabicyclononane and diene moieties of tirandamycin A are essential for its potent inhibition of bacterial RNA polymerase [2]. Therefore, tirandamycin A serves as a critical reference compound in SAR studies aimed at dissecting the pharmacophore of this class. Researchers can use it as a positive control when testing modified analogs or new synthetic tetramic acids to validate that the structural features required for target engagement and antibacterial activity are intact [2].

Probe for VRE Activity

The confirmed activity of tirandamycin A against VRE strains, with MICs ranging from 1.0 to 64 μg/mL, positions it as a valuable chemical probe for antibacterial discovery [3]. It can be employed in mode-of-action studies against VRE, used as a benchmark compound in high-throughput screening assays for new anti-VRE agents, or utilized to study resistance mechanisms specific to RNA polymerase inhibitors in these clinically relevant pathogens [3].

Strain-Selective Probe for E. histolytica

The differential anti-amoebic activity of tirandamycin A, showing an 84.2% growth inhibition of the HM-1:IMSS strain versus 64.8% for the Col strain at 60 μM, makes it a useful tool for parasitology research [4]. It can be employed to investigate the genetic or biochemical basis of differential drug susceptibility between E. histolytica strains, providing a controlled, quantifiable model for studying innate resistance mechanisms in this pathogen [4].

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